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4F-MAR identification using GC-MS analysis

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Compound of Interest		
Compound Name:	4'-Fluoro-4-methylaminorex	
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An Application Note for the Identification of **4'-Fluoro-4-methylaminorex** (4F-MAR) using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

4'-Fluoro-4-methylaminorex (4F-MAR) is a novel psychoactive substance (NPS) belonging to the 2-amino-5-aryloxazoline class of stimulants.[1][2][3] First detected by Slovenian police in 2018, it is a halogenated derivative of 4-methylaminorex (4-MAR), a potent stimulant with effects comparable to methamphetamine but with a longer duration.[1][2][3][4] The emergence of such designer drugs, created by making slight modifications to controlled substances, poses a significant challenge for forensic and clinical laboratories.[1][5] Accurate and reliable analytical methods are crucial for the identification of these compounds in seized materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic science for the separation and identification of volatile and thermally stable compounds like 4F-MAR.[6][7] This application note provides a detailed protocol for the identification of 4F-MAR using GC-MS, focusing on its characteristic fragmentation pattern.

Principle of GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The EI process generates a positively charged molecular ion and a series of characteristic fragment



ions. These ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the compound, allowing for its definitive identification.[6][7]

Experimental Protocol

This protocol provides a general framework for the analysis of 4F-MAR. Instrument parameters may require optimization based on the specific instrumentation and laboratory conditions.

- 1. Sample Preparation
- Standard Preparation: Prepare a stock solution of 4F-MAR standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Sample Preparation: For seized powders or tablets, accurately weigh a representative portion and dissolve it in methanol to achieve an approximate concentration of 1 mg/mL. Use sonication to ensure complete dissolution.
- Dilution: Prepare a working solution by diluting the stock or sample solution to a final concentration of approximately 1-10 μg/mL in ethyl acetate or the injection solvent.
- (Optional) Derivatization: For certain matrices or to improve chromatographic performance, derivatization can be employed. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) can be used. However, cathinones can often be analyzed without derivatization.[8]
- 2. GC-MS Instrumentation and Conditions



Parameter	Setting	
Gas Chromatograph	Agilent 8890 GC System or equivalent	
Mass Spectrometer	Agilent 5977B MSD or equivalent	
GC Column	Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or similar non-polar column[9]	
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min	
Injection Mode	Splitless	
Injection Volume	1 μL	
Injector Temperature	250 °C	
Oven Program	Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min	
Transfer Line Temp.	280 °C	
Ion Source	Electron Ionization (EI)	
Ionization Energy	70 eV	
Ion Source Temp.	230 °C	
Quadrupole Temp.	150 °C	
Mass Scan Range	40-500 amu	

Results and Data Analysis

Identification of 4F-MAR is based on a combination of its gas chromatographic retention time and its unique mass spectrum. While the retention time is a useful parameter, the mass spectrum provides definitive structural information.

Mass Spectrum and Fragmentation Pattern

Under electron ionization, 4F-MAR undergoes predictable fragmentation. The molecular formula of 4F-MAR is C₁₀H₁₁FN₂O, with a molar mass of 194.21 g/mol .[2] The EI mass spectrum provides a reproducible fragmentation pattern that is crucial for its identification.[6]



The key fragmentation pathway involves the cleavage of the amino-oxazoline ring.[6][10] This primary fragmentation results in the loss of a CONH moiety.[5][10] Subsequent fragmentations include the loss of ammonia (NH₃) and hydrogen fluoride (HF).[6][10]

A study using ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-QTOF-MS) identified the quasi-molecular ion [M+H]⁺ at m/z 195.0926, confirming the molecular formula C₁₀H₁₁FN₂O.[11] The major fragment ions observed are summarized in the table below.

Data Presentation

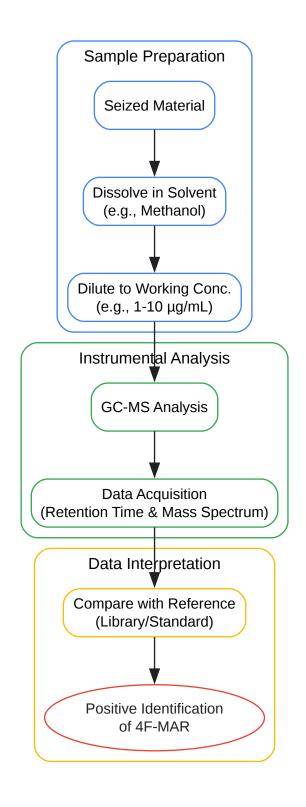
Table 1: Key Mass Spectral Data for 4F-MAR

m/z Value (amu)	Proposed Ion Structure / Neutral Loss	Reference
194	[M] ⁺ (Molecular Ion)	Inferred
152.0870	[M - CONH]+	[5][10]
135.0606	[M - CONH - NH₃]+	[10]
115.0546	[M - CONH - NH3 - HF]+	[10]

Note: Exact m/z values are from high-resolution mass spectrometry data and may appear as nominal masses on quadrupole instruments.

Visualizations





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Caption: Experimental workflow for 4F-MAR identification.

Caption: Proposed EI fragmentation pathway for 4F-MAR.



Conclusion

The described GC-MS method provides a reliable and effective protocol for the identification of **4'-fluoro-4-methylaminorex**. The combination of chromatographic retention time and the characteristic mass spectral fragmentation pattern, particularly the ions at m/z 152, 135, and 115, allows for the confident and unambiguous identification of 4F-MAR in forensic casework. This application note serves as a valuable resource for researchers and forensic scientists involved in the analysis of novel psychoactive substances.

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